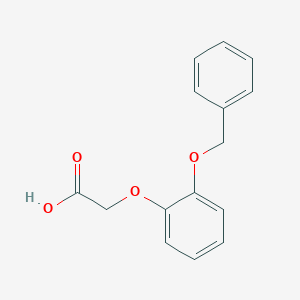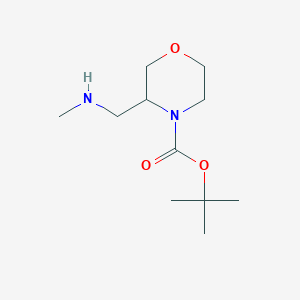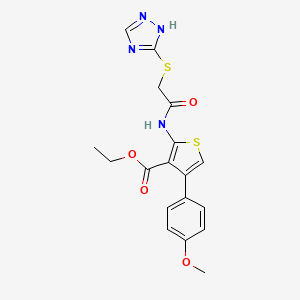
2-(2-苄氧基)苯氧基乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Benzyloxy)phenoxy]acetic acid is an organic compound with the molecular formula C15H14O4 It is a derivative of phenoxyacetic acid, characterized by the presence of a benzyloxy group attached to the phenoxy ring
科学研究应用
2-[2-(Benzyloxy)phenoxy]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are studied for their potential as building blocks in organic synthesis.
Biology: The compound and its derivatives are investigated for their biological activities, including potential enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
作用机制
Target of Action
Similar compounds have been found to target ftsz, a key functional protein in bacterial cell division . This protein is considered a potential target for the development of novel antibacterial agents .
Mode of Action
This interaction could inhibit the protein’s activity, thereby preventing bacterial cell division .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with the bacterial cell division process by inhibiting the function of the ftsz protein .
Result of Action
If it indeed targets the ftsz protein, it could potentially inhibit bacterial cell division, leading to the death of bacterial cells .
生化分析
Biochemical Properties
It is known that benzylic compounds, such as 2-[2-(Benzyloxy)phenoxy]acetic acid, can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially influence the interactions of 2-[2-(Benzyloxy)phenoxy]acetic acid with enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the binding interactions of 2-[2-(Benzyloxy)phenoxy]acetic acid with biomolecules, its ability to inhibit or activate enzymes, and its effects on gene expression.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Benzyloxy)phenoxy]acetic acid typically involves the reaction of 2-(benzyloxy)phenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions: 2-[2-(Benzyloxy)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron (Fe) for halogenation.
Major Products:
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction can produce benzyl alcohol derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the phenoxy ring, leading to a wide range of derivatives.
相似化合物的比较
2-Phenylmethoxybenzeneacetic Acid: This compound is similar in structure but lacks the phenoxy group.
Phenoxyacetic Acid: A simpler analog without the benzyloxy group, commonly used in herbicides and plant growth regulators.
Benzyloxyphenol: Lacks the acetic acid moiety but shares the benzyloxyphenyl structure.
Uniqueness: 2-[2-(Benzyloxy)phenoxy]acetic acid is unique due to the presence of both benzyloxy and phenoxy groups, which can confer distinct chemical and biological properties
属性
IUPAC Name |
2-(2-phenylmethoxyphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-15(17)11-19-14-9-5-4-8-13(14)18-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHAJLNHRQMSCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(4-Fluorophenyl)piperazin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone](/img/structure/B2383343.png)
![4-FLUORO-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE](/img/structure/B2383344.png)
![N-[2-(2-Chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide](/img/structure/B2383345.png)
![N-[2-(2-chlorophenyl)ethyl]-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2383346.png)
![5-[(4-Bromophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2383349.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]ethanethiol](/img/structure/B2383350.png)
![methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2383351.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2383353.png)
![1-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2383354.png)


![1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2383359.png)
